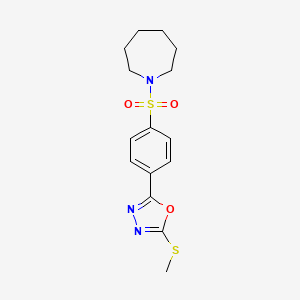

![molecular formula C17H13N3S B2961354 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile CAS No. 637748-83-5](/img/structure/B2961354.png)

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties may include acidity or basicity, reactivity with other substances, and stability .Applications De Recherche Scientifique

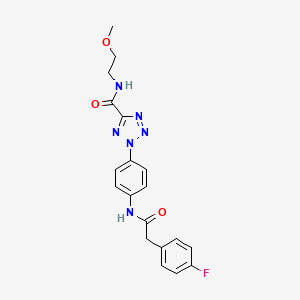

Antitumor Properties and Mechanism of Action

Benzothiazole derivatives have been identified as potent antitumor agents with selective efficacy against various cancer cell lines. For example, novel 2-(4-aminophenyl)benzothiazoles demonstrate highly selective and potent antitumor properties both in vitro and in vivo. Their mechanism of action is associated with the induction of cytochrome P450 1A1, leading to the formation of active metabolites that contribute to their cytotoxic effects against cancer cells. These compounds have been modified to improve their pharmacokinetic properties and increase their solubility for clinical evaluation, highlighting their potential as therapeutic agents in oncology (Bradshaw et al., 2002).

Synthetic Approaches and Chemical Properties

Research into benzothiazole derivatives has also focused on their synthesis and the development of novel compounds with enhanced biological activities. Efficient, microwave-mediated synthesis techniques have been explored for the production of benzothiazole- and benzimidazole-based heterocycles, contributing to the diversity of compounds available for biological testing and potential therapeutic applications (Darweesh et al., 2016).

Applications in Corrosion Inhibition

Beyond their antitumor activities, benzothiazole derivatives have found applications in other areas such as corrosion inhibition. For instance, derivatives have been synthesized and studied for their effectiveness in protecting steel against corrosion in acidic environments, demonstrating the versatility of benzothiazole compounds in both medical and industrial applications (Hu et al., 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-methylanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3S/c1-12-6-2-3-7-14(12)19-11-13(10-18)17-20-15-8-4-5-9-16(15)21-17/h2-9,11,19H,1H3/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVYYOCFCLIXQP-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]propanamide](/img/structure/B2961271.png)

![4-(4-methoxyphenyl)-1-methyl-6-(tetrahydro-2-furanylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2961272.png)

![(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester](/img/structure/B2961276.png)

methanone](/img/structure/B2961279.png)

![1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2961290.png)

![4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2961291.png)

![4-butoxy-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2961292.png)

![(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide](/img/structure/B2961293.png)